molecular formula C8H12ClNO B2713637 3-Methoxy-N-methylaniline hydrochloride CAS No. 26926-55-6

3-Methoxy-N-methylaniline hydrochloride

Cat. No. B2713637
CAS RN: 26926-55-6
M. Wt: 173.64
InChI Key: JEDWVMXLGIWUAM-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylaniline, also known as N-Methyl-m-anisidine, is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.179 and a density of 1.0±0.1 g/cm3 . It is used as a reactant in the attachments of templates, and amino acid ligands for conformational bias amplification .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-N-methylaniline consists of a benzene ring substituted with a methoxy group (OCH3) and a methylaniline group (NHCH3) . The exact mass is 137.084061, and it has a LogP value of 1.31, indicating its lipophilicity .


Physical And Chemical Properties Analysis

3-Methoxy-N-methylaniline has a boiling point of 238.8±23.0 °C at 760 mmHg and a flash point of 88.7±12.1 °C . It has a density of 1.0±0.1 g/cm3 . The compound is expected to be a solid at room temperature.

Scientific Research Applications

It’s important to note that the use of this compound would be subject to safety regulations due to its potential hazards . It’s classified as Acute Tox. 4 Oral - Skin Sens. 1, which means it can be harmful if swallowed and may cause an allergic skin reaction .

  • Organic Chemistry Building Block

    • 3-Methoxy-N-methylaniline is often used as a building block in organic chemistry .
    • It can be used in the synthesis of various organic compounds .
    • The specific methods of application and outcomes can vary greatly depending on the specific context of the research .
  • Synthesis of Indole Derivatives

    • In a study, 3-Methoxy-N-methylaniline was used in the Fischer indole synthesis of optically active cyclohexanone .
    • The compound was reacted with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
    • This resulted in the formation of a tricyclic indole in good yield (84% yield) .
  • Attachment of Templates and Amino Acid Ligands

    • 3-Methoxy-N-methylaniline can be used as a reactant in the attachment of templates and amino acid ligands .
    • This can be used for conformational bias amplification .
    • The specific methods of application and outcomes would depend on the specific context of the research .
  • Organic Chemistry Building Block

    • 3-Methoxy-N-methylaniline is often used as a building block in organic chemistry .
    • It can be used in the synthesis of various organic compounds .
    • The specific methods of application and outcomes can vary greatly depending on the specific context of the research .
  • Synthesis of Indole Derivatives

    • In a study, 3-Methoxy-N-methylaniline was used in the Fischer indole synthesis of optically active cyclohexanone .
    • The compound was reacted with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
    • This resulted in the formation of a tricyclic indole in good yield (84% yield) .
  • Attachment of Templates and Amino Acid Ligands

    • 3-Methoxy-N-methylaniline can be used as a reactant in the attachment of templates and amino acid ligands .
    • This can be used for conformational bias amplification .
    • The specific methods of application and outcomes would depend on the specific context of the research .

Safety And Hazards

3-Methoxy-N-methylaniline is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Safety measures include wearing protective gloves and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-methoxy-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-7-4-3-5-8(6-7)10-2;/h3-6,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDWVMXLGIWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-methylaniline hydrochloride

CAS RN

26926-55-6
Record name 3-Methoxy-N-methylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
OI Alwassil, S Khatri, MK Schulte… - ACS Chemical …, 2021 - ACS Publications
… This was prepared in the same manner as that of compound 11 from 3-methoxy-N-methylaniline hydrochloride (29). The resulting residue was recrystallized from a mixture of absolute …
Number of citations: 1 pubs.acs.org

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